molecular formula C18H22N4O3 B4956608 ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate

ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate

Cat. No. B4956608
M. Wt: 342.4 g/mol
InChI Key: DDDZWWGTYREFPA-UHFFFAOYSA-N
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Description

Ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate, also known as EMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EMPT is a triazine-based compound that has shown promising results in various studies related to its biological and pharmacological effects.

Mechanism of Action

The exact mechanism of action of ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation, pain, and cancer progression. ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) that play a crucial role in these processes.
Biochemical and Physiological Effects:
ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate has also been shown to reduce the expression of MMPs, which are involved in the degradation of extracellular matrix proteins. Additionally, ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate in lab experiments is its ability to selectively target specific signaling pathways involved in various biological processes. This makes it a useful tool for studying the underlying mechanisms of diseases and identifying potential therapeutic targets. However, one of the limitations of using ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate. One potential area of research is the development of more efficient synthesis methods that can yield higher quantities of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate and its potential use in the treatment of various neurological disorders. Finally, more research is needed to determine the safety and efficacy of ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate in human clinical trials.

Synthesis Methods

The synthesis of ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate involves a multi-step process that includes the reaction of piperidine with ethyl chloroformate, followed by the reaction of the resulting compound with 3-methoxybenzylamine. The final step involves the reaction of the intermediate compound with 2-amino-4,6-dimethoxypyrimidine-5-carbonitrile to yield ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate.

Scientific Research Applications

Ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer activities in various in vitro and in vivo studies. ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-25-17(23)13-7-9-22(10-8-13)18-20-16(12-19-21-18)14-5-4-6-15(11-14)24-2/h4-6,11-13H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDZWWGTYREFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=CN=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate

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